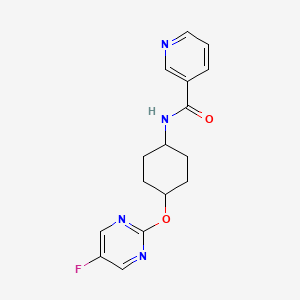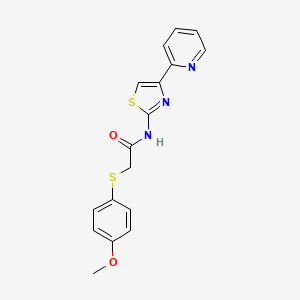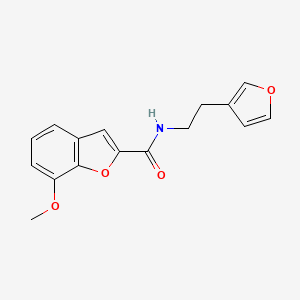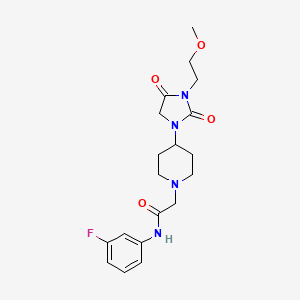
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a nicotinamide moiety linked to a cyclohexyl group, which is further substituted with a 5-fluoropyrimidin-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide typically involves multiple steps:
-
Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of the cyclohexyl intermediate. This can be achieved through the hydrogenation of a suitable precursor, such as cyclohexene, under catalytic conditions.
-
Introduction of the 5-Fluoropyrimidin-2-yloxy Group: : The next step involves the nucleophilic substitution reaction where the cyclohexyl intermediate is reacted with 5-fluoropyrimidin-2-ol in the presence of a base, such as potassium carbonate, to form the 5-fluoropyrimidin-2-yloxy substituted cyclohexyl compound.
-
Coupling with Nicotinamide: : The final step is the coupling of the substituted cyclohexyl compound with nicotinamide. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:
Catalyst Optimization: Using highly efficient catalysts to increase the reaction rate and selectivity.
Process Intensification: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis.
Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, and recrystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its binding affinity, specificity, and potential as a tool for studying biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility and reactivity make it valuable in the production of a wide range of products.
Mécanisme D'action
The mechanism of action of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide Derivatives: Compounds such as nicotinamide riboside and nicotinamide mononucleotide share structural similarities and are studied for their roles in cellular metabolism and potential therapeutic benefits.
Cyclohexyl Derivatives: Compounds like cyclohexylamine and cyclohexanol are structurally related and have diverse applications in chemistry and industry.
Fluoropyrimidine Derivatives: Compounds such as 5-fluorouracil and 5-fluorocytosine are well-known for their use in cancer treatment and antifungal therapy, respectively.
Uniqueness
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound with broad research and industrial applications.
Propriétés
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c17-12-9-19-16(20-10-12)23-14-5-3-13(4-6-14)21-15(22)11-2-1-7-18-8-11/h1-2,7-10,13-14H,3-6H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLVJEKDJIWTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CN=CC=C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B2531063.png)

![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)

![1-(2-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine](/img/structure/B2531068.png)

![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate](/img/structure/B2531074.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)


![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B2531079.png)

